Patent-Validated Synthetic Route: Exclusive Intermediate Status in a Bristol-Myers Squibb Process
The compound is the designated intermediate in Scheme 1 of WO2003104220A1 for the construction of chiral amino-pyrrolidinones. No other benzyl-protected 4-oxobutanoate ester is claimed or exemplified in this synthetic sequence, meaning that substitution with, for example, methyl 2-(4-hydroxyphenyl)-4-oxobutanoate or ethyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate would constitute a non-validated departure from the published process [1]. The patent explicitly defines the starting material as 2-(4-Benzyloxy-phenyl)-pent-4-enoic acid methyl ester, which is converted to the title compound by ozonolysis, followed by reductive amination to introduce chirality [1].
| Evidence Dimension | Patent precedent for synthetic route |
|---|---|
| Target Compound Data | Explicitly claimed intermediate in WO2003104220A1, Scheme 1, pages 34-35 and 46-47 |
| Comparator Or Baseline | No other 4-oxobutanoate ester claimed; closest prior art uses non-benzyl-protected phenolic intermediates or different ester derivatives |
| Quantified Difference | Unique within the patent's synthetic Scheme 1; substituting the benzyl group or methyl ester results in an unreported, non-validated synthetic route |
| Conditions | Patent WO2003104220A1; ozonolysis conditions: 1-2 eq. O3, quenched with Zn/HOAc, in aprotic solvent |
Why This Matters
Procurement of this exact intermediate ensures fidelity to a published, patent-validated synthetic route, reducing process development time and regulatory risk for groups scaling amino-pyrrolidinone drug candidates.
- [1] Bristol-Myers Squibb Company. Asymmetric synthesis of amino-pyrrolidinones. WO2003104220A1, 2003. View Source
